![molecular formula C12H12BrNOS B1523881 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1248048-23-8](/img/structure/B1523881.png)
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and molecular formula. For example, “1-(4-bromophenyl)-2-(methylamino)ethan-1-ol” has the molecular formula C9H12BrNO . The InChI code, which provides a text representation of the molecule’s structure, is also available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure and other characteristics. For example, “1-(4-bromophenyl)-2-(methylamino)ethan-1-ol” is a powder at room temperature, has a melting point of 93-96°C, and is 95% pure .Scientific Research Applications
Anticancer Research
- Microwave-Assisted Synthesis for Anticancer Agents : A study used a related compound, 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, as a building block to synthesize thiazole derivatives with potential anti-breast cancer activities. These compounds showed promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Antioxidant Analysis
- QSAR-Analysis for Antioxidants : Research involving derivatives of a similar compound, 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, identified parameters influencing their antioxidant activities. The study highlighted the importance of molecular structure in designing new antioxidants (Drapak et al., 2019).
Cholinesterase Inhibition
- Anticholinesterase Activities : A related study synthesized derivatives (2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone) and evaluated their anticholinesterase activities, which are relevant for treating diseases like Alzheimer's (Mohsen et al., 2014).
Immunomodulatory and Antitumor Activities
- Biological Activities of Thiazole Derivatives : Another study synthesized 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, showing their potential as immunosuppressors and immunostimulators, also inhibiting NO generation and displaying cytotoxicity against cancer cell lines (Abdel‐Aziz et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Performance : A study used quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole derivatives, including a compound closely related to 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, against Fe metal corrosion (Kaya et al., 2016).
Antimicrobial and Anticancer Properties
- Synthesis and Characterization of Celecoxib Derivatives : This study synthesized derivatives from a similar compound, showing their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Photovoltaic Applications
- Heteroarene-fused π-conjugated Polymers : Research involving the synthesis of polymers using related compounds demonstrated their application in organic photovoltaic cells, highlighting their potential in renewable energy technology (Lee et al., 2010).
Benzoin Condensation Promotion
- Thiazolium-ion based Organic Ionic Liquids : A study synthesized 4- and 5-methyl thiazole derivatives, which can promote benzoin condensation, a key reaction in organic synthesis (Davis & Forrester, 1999).
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6,8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRHMRNGDXFMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



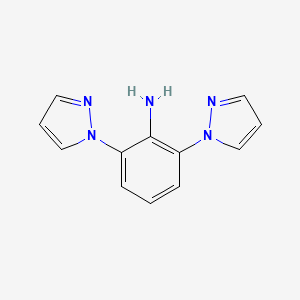
![6-Bromo-7-methoxyfuro[3,2-c]pyridine](/img/structure/B1523801.png)
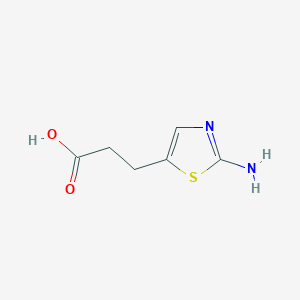

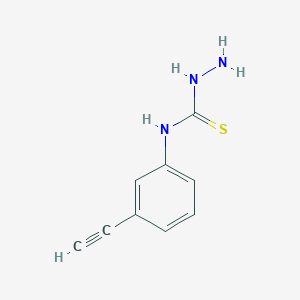




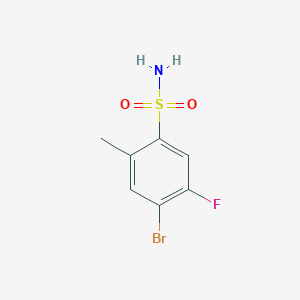

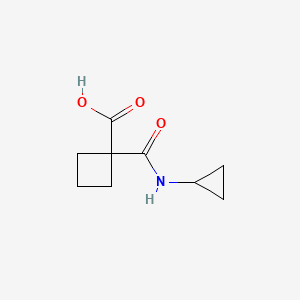
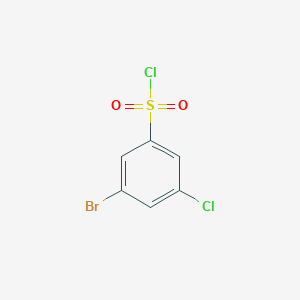
![4-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1523821.png)